molecular formula C14H11ClN2O2 B14153138 Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)- CAS No. 3712-57-0

Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)-

Cat. No.: B14153138
CAS No.: 3712-57-0
M. Wt: 274.70 g/mol
InChI Key: UFIPNFCQAYSUOG-UHFFFAOYSA-N
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Description

Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)- is an organic compound with the molecular formula C₁₄H₁₁ClN₂O₂. It is known for its distinctive structure, which includes a nitro group and a phenylmethyl group attached to the benzenecarboximidoyl chloride core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)- typically involves the reaction of 4-nitrobenzylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines and substituted benzenecarboximidoyl derivatives .

Scientific Research Applications

Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)- involves its interaction with specific molecular targets. The nitro group and the phenylmethyl group play crucial roles in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)-
  • Benzenecarboximidoyl chloride, 4-nitro-N-(methyl)-
  • Benzenecarboximidoyl chloride, 4-nitro-N-(ethyl)-

Uniqueness

Benzenecarboximidoyl chloride, 4-nitro-N-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

3712-57-0

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N-benzyl-4-nitrobenzenecarboximidoyl chloride

InChI

InChI=1S/C14H11ClN2O2/c15-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)17(18)19/h1-9H,10H2

InChI Key

UFIPNFCQAYSUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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